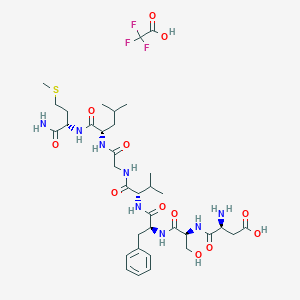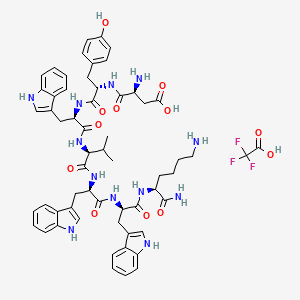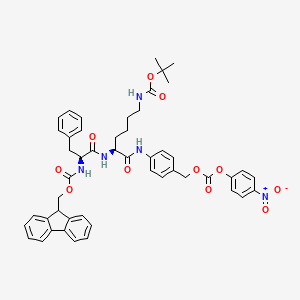
Fmoc-Phe-Lys(Boc)-PAB-PNP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Phe-Lys(Boc)-PAB-PNP is a synthetic compound used primarily in the field of antibody-drug conjugates (ADCs). This compound is a dipeptide linker that features an Fmoc-protected N-terminal, a Boc-protected ε-amine on the lysine, and a p-aminobenzyl (PAB) group. The benzylic alcohol on the PAB can be used to attach with reactive groups such as PNP for conjugation with drug payloads .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe-Lys(Boc)-PAB-PNP involves several steps:
Fmoc Protection: The N-terminal of the phenylalanine-lysine dipeptide is protected with Fmoc (9-fluorenylmethyloxycarbonyl) using piperidine.
Boc Protection: The ε-amine group on the lysine is protected with Boc (tert-butyloxycarbonyl) using acid.
PAB Attachment: The p-aminobenzyl (PAB) group is attached to the dipeptide.
PNP Conjugation: The benzylic alcohol on the PAB is used to attach with reactive groups such as PNP (p-nitrophenyl).
Industrial Production Methods
Industrial production of this compound typically involves automated peptide synthesizers that can handle the multiple protection and deprotection steps efficiently. The process is carried out under controlled conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Phe-Lys(Boc)-PAB-PNP undergoes several types of chemical reactions:
Substitution Reactions: The benzylic alcohol on the PAB can react with various reactive groups.
Cleavage Reactions: The Fmoc and Boc protecting groups can be removed under specific conditions (piperidine for Fmoc and acid for Boc).
Elimination Reactions: The Phe-Lys dipeptide can be cleaved by proteases to release a drug payload via an elimination mechanism within the PAB group.
Common Reagents and Conditions
Piperidine: Used for removing the Fmoc protecting group.
Acid: Used for removing the Boc protecting group.
Proteases: Used for cleaving the Phe-Lys dipeptide.
Major Products Formed
The major products formed from these reactions include the deprotected dipeptide and the conjugated drug payload .
Applications De Recherche Scientifique
Fmoc-Phe-Lys(Boc)-PAB-PNP is widely used in scientific research, particularly in the synthesis of antibody-drug conjugates (ADCs). These conjugates are used for targeted drug delivery in cancer therapy. The compound’s ability to form cleavable linkers makes it valuable for creating prodrugs that can release their payloads in response to specific biological conditions .
Mécanisme D'action
The mechanism of action of Fmoc-Phe-Lys(Boc)-PAB-PNP involves its role as a linker in ADCs. The compound facilitates the attachment of drug payloads to antibodies, which can then target specific cancer cells. Upon reaching the target cells, the linker is cleaved by proteases, releasing the drug payload to exert its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Phe-Lys(Boc)-PAB: Similar in structure but without the PNP group.
Fmoc-Phe-Lys(Boc): Lacks the PAB and PNP groups.
Fmoc-Phe-Lys: Only has the Fmoc and Boc protecting groups.
Uniqueness
Fmoc-Phe-Lys(Boc)-PAB-PNP is unique due to its combination of Fmoc, Boc, PAB, and PNP groups, which provide multiple points of attachment and cleavage, making it highly versatile for use in ADCs and other targeted drug delivery systems .
Propriétés
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H51N5O11/c1-49(2,3)65-46(57)50-28-12-11-19-42(44(55)51-34-22-20-33(21-23-34)30-63-48(59)64-36-26-24-35(25-27-36)54(60)61)52-45(56)43(29-32-13-5-4-6-14-32)53-47(58)62-31-41-39-17-9-7-15-37(39)38-16-8-10-18-40(38)41/h4-10,13-18,20-27,41-43H,11-12,19,28-31H2,1-3H3,(H,50,57)(H,51,55)(H,52,56)(H,53,58)/t42-,43-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKVECQGASADRU-MJPWBCPGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H51N5O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
886.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-ylimidoformate](/img/structure/B8081462.png)
![Methyl 2-(formylamino)-3-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]acrylate](/img/structure/B8081468.png)
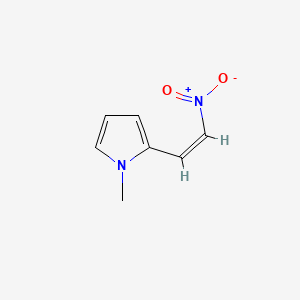
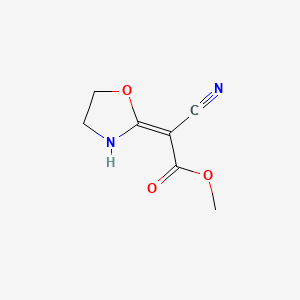
![Methyl 2-cyano-3-[(2-ethoxy-2-oxoethyl)amino]-3-(methylsulfanyl)acrylate](/img/structure/B8081480.png)
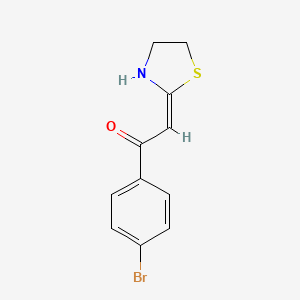
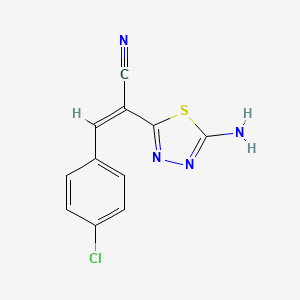
![1-[(1S,3R,4R)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione](/img/structure/B8081501.png)
![(4R)-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide](/img/structure/B8081516.png)
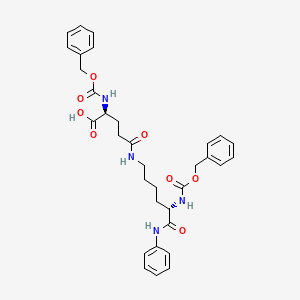
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3H-purin-9-ium-6-one](/img/structure/B8081541.png)

